

Spectroscopic Characterization of 2-(1-Phenylhydrazinyl)acetic Acid: A Methodological and Interpretive Guide

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Compound of Interest

Compound Name:	2-(1-Phenylhydrazinyl)acetic acid
CAS No.:	4408-70-2
Cat. No.:	B1296582

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Abstract

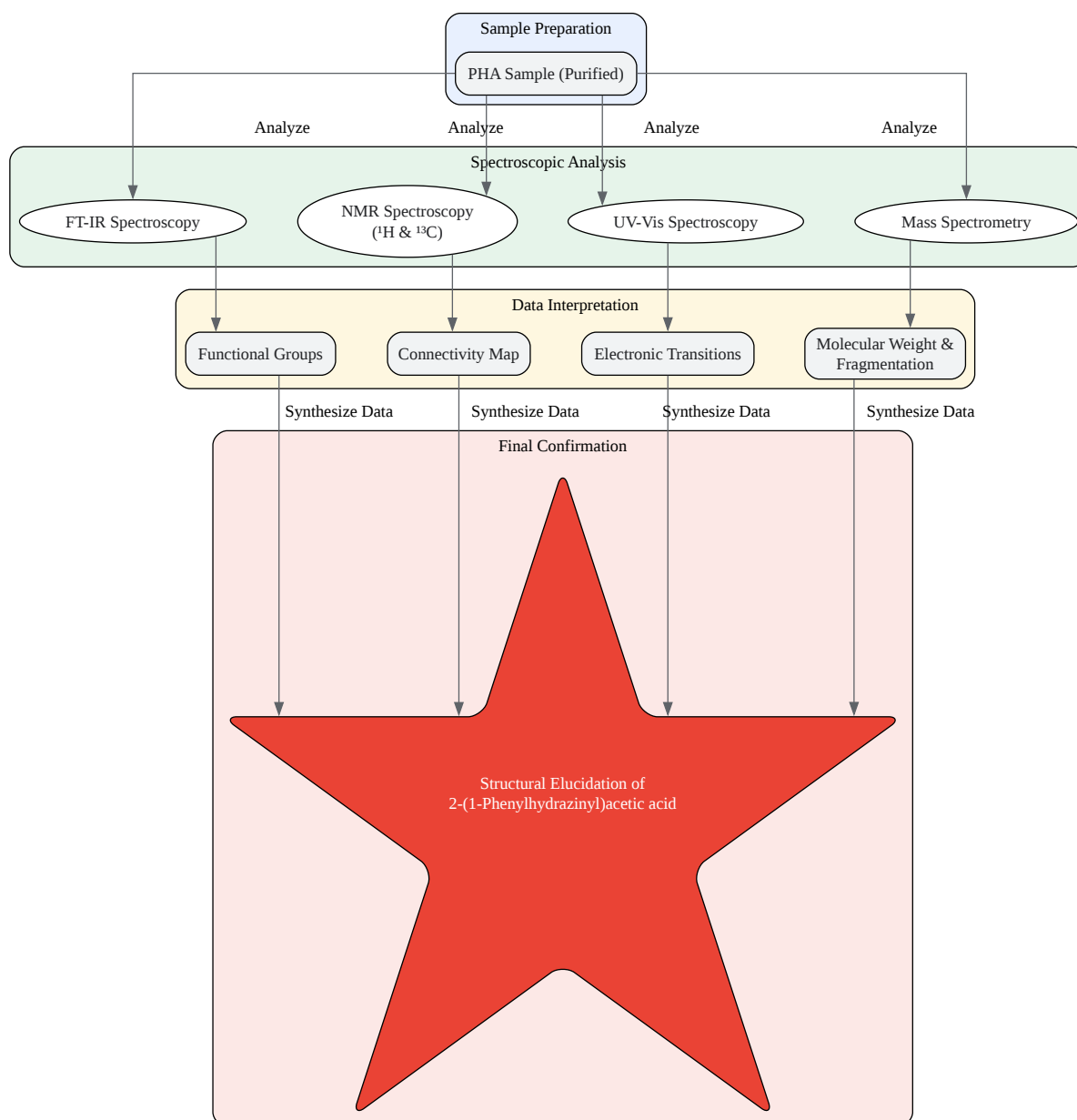
This technical guide provides a comprehensive framework for the spectroscopic characterization of **2-(1-Phenylhydrazinyl)acetic acid (PHA)**, a molecule of interest in synthetic chemistry and drug development. Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind experimental choices and offers a deep dive into the interpretation of spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The protocols and analyses detailed herein are designed to establish a self-validating system for the unambiguous structural confirmation and purity assessment of PHA.

Introduction: The Rationale for Comprehensive Characterization

2-(1-Phenylhydrazinyl)acetic acid ($C_8H_{10}N_2O_2$) is a bifunctional molecule incorporating a phenylhydrazine moiety and a carboxylic acid group. This unique combination makes it a valuable building block in medicinal chemistry, potentially for the synthesis of novel heterocyclic compounds or as a derivative of hydrazine with tailored solubility and reactivity.[1][2] Given its potential applications, rigorous structural verification is not merely an academic exercise but a prerequisite for any further research or development.

Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's chemical structure. Each technique offers a unique window into the molecule's architecture: FT-IR reveals its functional groups, NMR maps the connectivity of its atoms, UV-Vis probes its electronic system, and MS determines its mass and fragmentation pattern. A cohesive interpretation of data from all four methods provides an unassailable confirmation of the molecule's identity.

This guide is structured to walk the researcher through the entire characterization workflow, from sample preparation to final data synthesis, ensuring scientific integrity at every step.



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Caption: Overall workflow for the spectroscopic characterization of PHA.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Expertise: FT-IR spectroscopy probes the vibrational modes of covalent bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides direct evidence for the presence of functional groups. For PHA, we are primarily looking for signatures of the carboxylic acid (O-H and C=O), the hydrazine (N-H), and the phenyl group (C=C and C-H).

Experimental Protocol

- **Sample Preparation:** The choice of sampling technique is critical. For a solid sample like PHA, the Attenuated Total Reflectance (ATR) method is superior to traditional KBr pellets.
 - **Causality:** ATR requires minimal sample preparation, avoids the hygroscopic nature of KBr (which can introduce interfering O-H signals), and ensures excellent sample-to-crystal contact for a strong, reproducible signal.^[3]
- **Background Scan:** Perform a background scan with a clean, empty ATR crystal. This is a self-validating step that subtracts atmospheric H₂O and CO₂ signals from the final spectrum, preventing misinterpretation.
- **Sample Scan:** Place a small amount of PHA powder onto the ATR crystal and apply pressure to ensure firm contact.
- **Data Acquisition:** Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-500 cm⁻¹. This averaging improves the signal-to-noise ratio, ensuring weak signals are not missed.

Data Interpretation and Analysis

The FT-IR spectrum of PHA is expected to exhibit several key absorption bands. The interpretation relies on comparing observed frequencies with established correlation charts and data from analogous structures like phenylhydrazine and acetic acid derivatives.^{[4][5][6][7]}

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Comment
O-H Stretch	Carboxylic Acid	3300 - 2500 (broad)	A very broad signal is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[5]
N-H Stretch	Hydrazine (-NH-NH-)	3350 - 3250	Often appears as one or two sharp-to-medium peaks superimposed on the broad O-H band.[4][8]
C-H Stretch (Aromatic)	Phenyl Group	3100 - 3000	Signals are typically sharp but may be weak.
C-H Stretch (Aliphatic)	Methylene (-CH ₂ -)	2960 - 2850	Signals confirming the presence of the aliphatic linker.
C=O Stretch	Carboxylic Acid	1725 - 1700	A very strong, sharp absorption, which is a definitive marker for the carbonyl group.[7]
C=C Stretch	Aromatic Ring	1600 - 1450	A series of sharp peaks of variable intensity.
N-H Bend	Hydrazine	1650 - 1550	Can sometimes overlap with aromatic C=C signals.
C-O Stretch	Carboxylic Acid	1320 - 1210	Strong signal, coupled with the O-H bend.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy provides the most detailed structural information by mapping the chemical environment of magnetically active nuclei, primarily ^1H (protons) and ^{13}C . The chemical shift (δ) indicates the electronic environment of a nucleus, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals adjacent nuclei, allowing for a complete reconstruction of the molecular skeleton.

Experimental Protocol

- Solvent Selection: The choice of solvent is the most critical experimental parameter. Deuterated dimethyl sulfoxide (DMSO- d_6) is the ideal choice for PHA.
 - Causality: DMSO- d_6 readily dissolves the polar PHA molecule. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange of the acidic O-H and N-H protons, allowing them to be observed as distinct, often broad, signals in the ^1H NMR spectrum.^[9] In contrast, solvents like D_2O would cause rapid exchange, rendering these protons invisible.
- Sample Preparation: Dissolve approximately 5-10 mg of PHA in ~0.6 mL of DMSO- d_6 in a standard 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
 - Set the spectral width to cover a range of -1 to 13 ppm.
 - Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This technique simplifies the spectrum to single lines for each unique carbon atom.
 - A larger number of scans is required due to the low natural abundance of ^{13}C .
 - Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH_2 , and CH_3 carbons, though for PHA, direct interpretation

is straightforward.

Data Interpretation and Analysis

^1H NMR (DMSO- d_6 , 400 MHz):

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Comment
-COOH	10.0 - 12.5	Broad Singlet	1H	Highly deshielded due to the electronegative oxygens and hydrogen bonding. Its position is concentration-dependent.
Phenyl-NH-	7.5 - 8.5	Broad Singlet	1H	The chemical shift can vary. Exchangeable with D ₂ O.
-NH-CH ₂	4.5 - 5.5	Broad Singlet	1H	The chemical shift can vary. Exchangeable with D ₂ O.
Aromatic (ortho, para)	7.15 - 7.30	Multiplet (e.g., Triplet)	3H	Protons ortho and para to the -NHNH ₂ group. [10]
Aromatic (meta)	6.70 - 6.85	Multiplet (e.g., Doublet)	2H	Protons meta to the -NHNH ₂ group, shifted upfield.[10]
-CH ₂ -	3.50 - 3.80	Singlet	2H	Appears as a singlet as there are no adjacent protons to couple with. Its position

is influenced by the adjacent nitrogen and carbonyl group.

[11]

¹³C NMR (DMSO-d₆, 100 MHz):

Carbon Assignment	Expected Chemical Shift (δ, ppm)	Comment
-COOH	170 - 175	The carbonyl carbon is highly deshielded and is a key identifier.[12]
C-NH (Aromatic C1)	148 - 152	The aromatic carbon directly attached to the nitrogen is significantly deshielded.
Aromatic CH (ortho, para)	128 - 130	Standard chemical shift range for benzene ring carbons.[13]
Aromatic CH (meta)	112 - 118	Shielded relative to the other aromatic carbons due to the electron-donating effect of the -NH group.
-CH ₂ -	50 - 60	Aliphatic carbon situated between two electronegative groups (N and COOH).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Expertise: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorption (λ_{\max}) is characteristic of the molecule's chromophores (light-absorbing groups). For PHA, the phenylhydrazine system constitutes the primary chromophore, exhibiting $\pi \rightarrow \pi^*$ transitions.

Experimental Protocol

- Solvent Selection: Methanol or ethanol are excellent choices.
 - Causality: These solvents are transparent in the UV region of interest (>220 nm) and can dissolve PHA. The choice of solvent can slightly influence the λ_{\max} due to solvatochromic effects.[14]
- Sample Preparation: Prepare a dilute solution of PHA (e.g., 10^{-4} to 10^{-5} M) in the chosen solvent. A high concentration can lead to absorbance values outside the linear range of the detector.
- Analysis:
 - Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
 - Run a baseline correction with the solvent-filled cuvette.
 - Scan the sample from 400 nm down to 200 nm.

Data Interpretation and Analysis

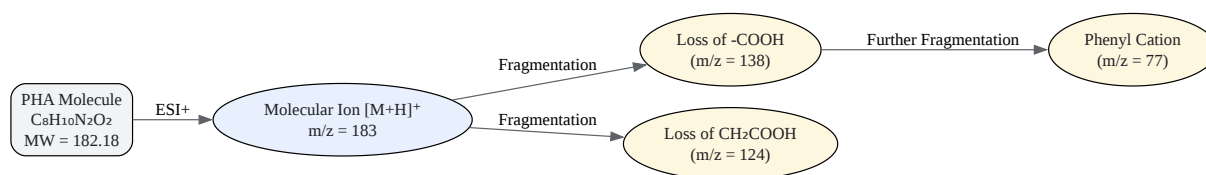
The UV-Vis spectrum of PHA is expected to be dominated by the electronic transitions of the phenylhydrazine moiety. The carboxylic acid group itself is not a significant chromophore in this region. Based on data for phenylhydrazine and related hydrazone derivatives, two primary absorption bands are expected.[15][16]

Transition Type	Expected λ_{\max} (nm)	Chromophore
$\pi \rightarrow \pi^*$ (E2-band)	~230 - 250 nm	Phenyl Ring
$\pi \rightarrow \pi^*$ (K-band)	~270 - 290 nm	Phenyl-N-N Conjugated System

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis,

offers further proof of the structure. Electrospray Ionization (ESI) is a suitable soft ionization technique for a polar molecule like PHA, as it typically keeps the molecular ion intact.



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Caption: Predicted ESI-MS fragmentation pathway for PHA.

Experimental Protocol

- Ionization Method: Use Electrospray Ionization in positive mode (ESI+).
 - Causality: The basic nitrogen atoms of the hydrazine moiety can be readily protonated to form an $[M+H]^+$ ion, making ESI+ the logical choice for sensitive detection.
- Sample Preparation: Dissolve a small amount of PHA in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to aid protonation.
- Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate.
- Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can provide the exact mass to four decimal places, confirming the elemental composition.

Data Interpretation and Analysis

The molecular formula of PHA is $C_8H_{10}N_2O_2$, with a monoisotopic mass of 182.0742 g/mol .

m/z Value	Assignment	Comment
183.0815	$[M+H]^+$	The protonated molecular ion. An HRMS measurement confirming this value would validate the elemental formula $C_8H_{10}N_2O_2$.
138.0866	$[M+H - HCOOH]^+$	Loss of a formic acid molecule (46 Da), a common fragmentation for carboxylic acids.
124.0811	$[M+H - CH_2COOH]^+$	Cleavage of the N-C bond, losing the acetic acid moiety (59 Da).
107.0706	$[C_6H_5NHNH_2 + H]^+$	Cleavage of the N-C bond to give the protonated phenylhydrazine fragment.
92.0500	$[C_6H_5N]^+$	Cleavage of the N-N bond.
77.0391	$[C_6H_5]^+$	The phenyl cation, a common fragment in the mass spectra of benzene derivatives. [17]

Conclusion: Synthesizing a Coherent Structural Picture

The structural elucidation of **2-(1-Phenylhydrazinyl)acetic acid** is complete only when the data from all spectroscopic techniques converge to support a single, unambiguous structure. The FT-IR spectrum confirms the presence of the required functional groups. The 1H and ^{13}C NMR spectra precisely map the atomic connectivity and prove the phenyl, hydrazine, and acetic acid moieties are linked in the correct sequence. The UV-Vis spectrum verifies the electronic nature of the phenylhydrazine chromophore. Finally, high-resolution mass spectrometry confirms the elemental composition and provides fragmentation data consistent with the proposed structure. This multi-faceted, self-validating approach ensures the highest

level of scientific integrity and provides the confidence needed for advancing the molecule to further stages of research and development.

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